6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Description
Properties
IUPAC Name |
6-(3-methoxyphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-19-11-3-2-4-12(5-11)20(17,18)16-7-10-6-14-9-15-13(10)8-16/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBDGJPHOLGOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that may contribute to its interaction with various biological targets, leading to significant therapeutic effects.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[3,4-d]pyrimidine core with a sulfonyl group attached to a methoxyphenyl moiety. This structural configuration is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 270.32 g/mol |
| Solubility | Soluble in DMSO and methanol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related pyrrolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit promising anticancer activity. For example, compounds structurally related to this compound have demonstrated growth inhibition in various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 7.01 ± 0.60 |
| NCI-H460 | 8.55 ± 0.35 |
| MCF-7 | 14.31 ± 0.90 |
These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonyl group plays a significant role in modulating the compound's interaction with biological targets such as enzymes involved in cell signaling pathways and DNA synthesis.
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several pyrrolo[3,4-d]pyrimidine derivatives against clinical isolates of bacteria. The results indicated that compounds with a methoxy group exhibited enhanced activity compared to their unsubstituted counterparts .
- Anticancer Screening : In vitro studies on various cancer cell lines showed that specific substitutions on the pyrrolo[3,4-d]pyrimidine scaffold significantly improved cytotoxicity and selectivity towards cancer cells while sparing normal cells .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It is being investigated for:
- Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation. For example, in vitro studies on various cancer cell lines have shown significant cytotoxicity. The following table summarizes the IC50 values observed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
Research has indicated that derivatives of pyrrolopyrimidine compounds exhibit antimicrobial activities against various bacterial strains. The structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria, making it an interesting candidate for further exploration in the field of infectious diseases .
Anti-inflammatory Effects
The compound's structure implies possible anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This aspect is crucial for developing treatments for inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrolopyrimidine derivatives:
- Study on Anticancer Activity : A recent study highlighted the synthesis of several pyrrolopyrimidine derivatives, including 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine. The derivatives were tested against various cancer cell lines, demonstrating promising anticancer activity with low IC50 values .
- Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of related compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated moderate to good antibacterial activity compared to standard antibiotics .
Preparation Methods
Nucleophilic Substitution and Cyclization
A method adapted from pyrrolo[2,3-d]pyrimidine synthesis involves chlorinated pyrimidine precursors. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo nucleophilic substitution with ethyl 2-(4-aminophenyl)acetate to form intermediate esters, followed by hydrolysis and coupling reactions. While this approach targets the [2,3-d] isomer, analogous routes may apply to the [3,4-d] system by modifying starting materials. For example, methyl-2-aminothiophene-3-carboxylate has been cyclized and chlorinated to yield thieno[2,3-d]pyrimidine derivatives, suggesting that adjusting the amine and carbonyl components could generate the desired pyrrolo[3,4-d]pyrimidine core.
Multicomponent Cyclization
Multicomponent reactions (MCRs) offer efficient access to bicyclic systems. Alizadeh et al. demonstrated the synthesis of pyrimidopyrimidines via reactions between (2-nitroethene-1,1-diyl) bis(methylsulfane) and diamines. Applying similar logic, propane-1,3-diamine and carbonyl-containing reactants could cyclize to form the pyrrolo[3,4-d]pyrimidine skeleton. Notably, solvent-free conditions with trifluoromethanesulfonic acid as a catalyst enhance yields in related MCRs.
Introduction of the 3-Methoxyphenylsulfonyl Group
The sulfonamide moiety is critical for biological activity and is introduced via late-stage functionalization. Two principal methods are viable:
Sulfonylation via Nucleophilic Substitution
Chlorinated intermediates on the pyrrolo[3,4-d]pyrimidine core react with 3-methoxyphenylsulfonyl chloride under basic conditions. For example, 4-chloro-6-iodo-7H-pyrrolo[3,4-d]pyrimidine could undergo substitution with a sulfinate salt or direct coupling with the sulfonyl chloride. This approach mirrors the synthesis of 6-((2-fluorophenyl)sulfonyl) analogs, where sulfonyl chlorides are employed in coupling reactions.
Suzuki-Miyaura Coupling for Sulfonyl Integration
A more complex route involves iodinating the core and performing a Suzuki-Miyaura cross-coupling with 3-methoxyphenylsulfonyl boronic acid. This method, demonstrated for pyrrolo[2,3-d]pyrimidine derivatives, offers regioselectivity but requires halogenated precursors and palladium catalysts.
Alternative Synthetic Pathways
Sequential Substitution-Cyclization
Inspired by a patent for 3-methoxy-pyrrolopyridine hydrochlorides, the methoxyphenyl group could be introduced early. Starting with 5-methoxypyridine-2,3-dicarboxylic acid, sequential substitutions, reductions, and cyclizations may yield the target compound. However, adapting this to pyrimidine systems necessitates careful optimization of reaction conditions.
Reductive Amination and Sulfonation
A hypothetical pathway involves reductive amination of a ketone intermediate followed by sulfonation. For instance, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine could react with 3-methoxyphenylsulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide bond.
Optimization and Challenges
Reaction Conditions
- Temperature : Sulfonylation typically proceeds at 0–25°C to minimize side reactions.
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) are ideal for sulfonyl chloride reactions due to their inertness.
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in Suzuki reactions.
Key Challenges
- Regioselectivity : Ensuring sulfonyl group attachment at the correct position on the bicyclic core requires protective groups or directing agents.
- Byproduct Formation : Over-sulfonylation or hydrolysis of sulfonyl chlorides may occur, necessitating stoichiometric control.
Data Summary: Synthetic Approaches
| Method | Key Steps | Reagents/Conditions | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | Chlorinated core + sulfonyl chloride | DCM, 0°C, triethylamine | High yield, simplicity |
| Suzuki Coupling | Iodinated core + sulfonyl boronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Regioselective |
| Multicomponent Cyclization | Diamine + carbonyl compound + sulfonyl agent | Trifluoromethanesulfonic acid, 110°C | One-pot synthesis |
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?
Methodological Answer: Synthesis optimization requires balancing reaction efficiency and purity. Key steps include:
- Reagent Selection : Use sulfonylating agents (e.g., 3-methoxyphenylsulfonyl chloride) under anhydrous conditions to ensure efficient coupling to the pyrrolo[3,4-d]pyrimidine core .
- Purification : Employ silica gel column chromatography (as in related pyrrolopyrimidine syntheses) to isolate intermediates, followed by recrystallization for final product purity .
- Characterization : Validate via H NMR (e.g., aromatic proton shifts at δ 7.3–8.1 ppm for the methoxyphenyl group) and LC-MS to confirm molecular weight (theoretical: ~331 g/mol) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer:
- Spectroscopy : H/C NMR to resolve pyrrolopyrimidine core protons (e.g., dihydro protons at δ 2.5–3.5 ppm) and sulfonyl group geometry .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (CHNOS) and detect isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in kinase inhibition studies?
Methodological Answer:
- Derivatization : Synthesize analogs by modifying the sulfonyl group (e.g., varying substituents on the phenyl ring) or the pyrrolopyrimidine core (e.g., halogenation at the 2-position) .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to kinase ATP-binding pockets, guided by crystallographic data of related inhibitors .
- Biological Assays : Test inhibitory activity against kinase panels (e.g., JAK/STAT pathways) using enzymatic assays (IC determination) and cellular models (e.g., proliferation assays in cancer lines) .
Q. What strategies address solubility challenges during in vitro bioactivity testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water gradients (≤0.1% DMSO) to minimize cytotoxicity while maintaining compound solubility .
- Formulation : Prepare cyclodextrin inclusion complexes or liposomal encapsulation to enhance aqueous solubility .
- Physicochemical Profiling : Measure logP (predicted ~2.1 via ChemDraw) and pKa (sulfonyl group ~1.5; pyrimidine N~4.5) to guide solvent selection .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Replication Studies : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Meta-Analysis : Cross-reference datasets using tools like PubChem BioActivity Data to identify trends or outliers .
- Mechanistic Validation : Combine biochemical assays (e.g., SPR for binding kinetics) with transcriptomic profiling to confirm target engagement .
Experimental Design & Theoretical Frameworks
Q. How can computational methods guide the design of novel derivatives with improved selectivity?
Methodological Answer:
- QSAR Modeling : Train models on existing bioactivity data (e.g., IC values) to predict substituent effects on selectivity .
- MD Simulations : Simulate ligand-protein dynamics (e.g., GROMACS) to identify residues critical for binding and guide functional group substitutions .
Q. What theoretical frameworks are relevant for studying this compound’s mechanism of action?
Methodological Answer:
- Kinase Inhibition Theory : Align with allosteric or competitive inhibition models, using kinetic studies (e.g., Lineweaver-Burk plots) to classify mechanism .
- Chemical Biology Principles : Link to structure-based drug design (SBDD) frameworks, emphasizing fragment-based optimization of the pyrrolopyrimidine scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
